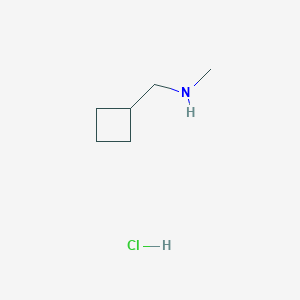

(cyclobutylMethyl)MethylaMine hydrochloride

Description

The exact mass of the compound (cyclobutylMethyl)MethylaMine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (cyclobutylMethyl)MethylaMine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (cyclobutylMethyl)MethylaMine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-cyclobutyl-N-methylmethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMZJOIIGRUXAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1CCC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

135.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251925-47-9 | |

| Record name | Cyclobutanemethanamine, N-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-47-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (cyclobutylmethyl)(methyl)amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(cyclobutylmethyl)methylamine hydrochloride chemical properties

An In-depth Technical Guide to (Cyclobutylmethyl)methylamine Hydrochloride for Advanced Research

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of (cyclobutylmethyl)methylamine hydrochloride (CAS No: 1251925-47-9), a secondary amine salt of significant interest in medicinal chemistry and synthetic organic chemistry.[1] Designed for researchers, scientists, and drug development professionals, this guide moves beyond basic data to explore the causality behind its chemical behavior, offering field-proven insights into its handling, analysis, and synthetic utility.

Core Molecular Identity and Physicochemical Profile

(Cyclobutylmethyl)methylamine hydrochloride is a crystalline solid at standard conditions. The molecule consists of a cyclobutyl ring linked via a methylene bridge to a methylamino group, which is protonated and paired with a chloride counter-ion.[1] This structure, featuring a compact cycloalkane and a secondary amine center, imparts a specific combination of steric and electronic properties that dictate its reactivity and potential as a pharmaceutical building block.

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 1-cyclobutyl-N-methylmethanamine;hydrochloride.[2] Its hydrochloride form enhances stability and water solubility compared to the free base, which is a common strategy in drug development for improving the handling and bioavailability of amine-containing compounds.

Data Summary: Core Properties

| Property | Value | Source |

| CAS Number | 1251925-47-9 | [2] |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| Molecular Weight | 135.63 g/mol | [1][2] |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine;hydrochloride | [1][2] |

| InChIKey | ZMZJOIIGRUXAEM-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CNCC1CCC1.Cl | [2] |

| Parent Compound (Free Base) | (Cyclobutylmethyl)(methyl)amine (CAS: 67579-87-7) | [3][4] |

Reactivity and Mechanistic Considerations

The chemical behavior of (cyclobutylmethyl)methylamine hydrochloride is dominated by the secondary amine functional group. The nitrogen atom possesses a lone pair of electrons, making it both basic and nucleophilic.[5] However, in the hydrochloride salt form, this lone pair is protonated, rendering the molecule significantly less nucleophilic until it is deprotonated by a base.

Key reactions include:

-

Basicity: As an amine salt, it will react with bases stronger than its parent free base to liberate the neutral (cyclobutylmethyl)methylamine. This is a critical first step in most synthetic applications.

-

Acylation: Once neutralized, the secondary amine readily reacts with acylating agents like acid chlorides or anhydrides in a nucleophilic acyl substitution to form N,N-disubstituted amides.[6][7] This reaction is typically high-yielding and is fundamental in building more complex molecular scaffolds.

-

Alkylation: The free base can act as a nucleophile and attack alkyl halides in an SN2 reaction to form a tertiary amine.[6][8] Further alkylation can lead to the formation of a quaternary ammonium salt.[8] These reactions must be carefully controlled, as the product tertiary amine can also compete with the starting secondary amine for the alkylating agent.[8]

-

Oxidation: The amine can be oxidized to form corresponding amine oxides or, under specific conditions, imines.[1]

Sources

- 1. (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9 | Benchchem [benchchem.com]

- 2. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Cyclobutylmethyl)(methyl)amine | C6H13N | CID 19830271 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. fiveable.me [fiveable.me]

- 7. 12.5 Reactions of Amines – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]

- 8. Amine Reactivity [www2.chemistry.msu.edu]

Technical Guide: (Cyclobutylmethyl)methylamine Hydrochloride (CAS 1251925-47-9) - A Versatile Building Block for Modern Drug Discovery

Abstract: This document provides a comprehensive technical overview of (cyclobutylmethyl)methylamine hydrochloride (CAS No. 1251925-47-9), a secondary amine building block with significant potential in medicinal chemistry and drug development. While specific literature on this exact compound is sparse, this guide synthesizes information from analogous structures and foundational chemical principles to present its physicochemical properties, plausible synthetic routes, and prospective applications. Particular emphasis is placed on the strategic value of the cyclobutane motif in designing sp³-rich, metabolically stable, and potent therapeutic candidates. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage novel scaffolds in their discovery pipelines.

Introduction: The Strategic Value of Saturated Scaffolds

In an era of drug discovery increasingly focused on moving beyond flat, aromatic molecules, there is a growing demand for three-dimensional, sp³-rich scaffolds. Saturated carbocycles, such as cyclobutane, offer a robust framework to achieve favorable pharmacological properties. The rigid, puckered conformation of the cyclobutane ring can confer unique structural benefits, improving potency, selectivity, and pharmacokinetic profiles when incorporated into drug candidates.[1]

(Cyclobutylmethyl)methylamine hydrochloride, systematically named 1-cyclobutyl-N-methylmethanamine hydrochloride, is a prime example of a building block that embodies these principles.[2][3] It combines the desirable cyclobutane moiety with a secondary amine, a common pharmacophore capable of forming key hydrogen bonds and salt bridges with biological targets. As a hydrochloride salt, the compound offers improved stability and handling characteristics compared to its free base form. Its structure makes it an ideal starting point for library synthesis and lead optimization, allowing for the exploration of novel chemical space.

The strategic incorporation of cyclobutylamine derivatives has been instrumental in advancing drug candidates by enhancing metabolic stability and serving as bioisosteric replacements for less favorable groups.[1][4] Furthermore, advanced enzymatic methods, such as selective C-H hydroxylation by engineered P450 enzymes, can transform simple cyclobutylamine derivatives into valuable, chiral bifunctional intermediates, further expanding their synthetic utility.[4][5][6]

Physicochemical and Structural Properties

The fundamental properties of (cyclobutylmethyl)methylamine hydrochloride are summarized below. These are derived from computational data and supplier information, as extensive experimental characterization is not widely published.[3]

| Property | Value | Source |

| CAS Number | 1251925-47-9 | PubChem[3] |

| Molecular Formula | C₆H₁₄ClN | PubChem[3] |

| Molecular Weight | 135.63 g/mol | PubChem[3] |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine;hydrochloride | PubChem[3] |

| Synonyms | (Cyclobutylmethyl)(methyl)amine HCl | Multiple[3] |

| InChI Key | ZMZJOIIGRUXAEM-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CNCC1CCC1.Cl | PubChem[3] |

| Parent Compound | (Cyclobutylmethyl)(methyl)amine (Free Base) | PubChem[3] |

| Component Compounds | (Cyclobutylmethyl)(methyl)amine; Hydrochloric Acid | PubChem[3] |

Synthesis and Mechanistic Considerations

The proposed synthesis involves the reaction of cyclobutanecarboxaldehyde with methylamine to form a transient imine (or enamine) intermediate, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (STAB), to yield the secondary amine free base. Subsequent treatment with hydrochloric acid affords the target hydrochloride salt.

Causality Behind Experimental Choices:

-

Reductive Amination: This method is chosen for its high efficiency, broad functional group tolerance, and typically mild reaction conditions, which prevent unwanted side reactions.

-

Sodium Triacetoxyborohydride (STAB): STAB is the reducing agent of choice for several reasons. It is less basic and more selective for imines over carbonyls compared to agents like sodium borohydride, minimizing the reduction of the starting aldehyde. It is also less water-sensitive than sodium cyanoborohydride, making the reaction setup more convenient.

-

Acidification to Hydrochloride Salt: The final step converts the amine free base, which may be an oil and susceptible to oxidation, into a stable, crystalline, and easily handled solid. This is standard practice for amine-containing pharmaceutical intermediates.

Caption: Proposed synthetic workflow via reductive amination.

Applications in Drug Discovery and Medicinal Chemistry

(Cyclobutylmethyl)methylamine hydrochloride is not an active pharmaceutical ingredient itself but serves as a crucial building block for synthesizing more complex molecules.[2] Its value lies in the strategic combination of the cyclobutane ring and a secondary amine.

Key Application Areas:

-

Scaffold for CNS-Active Agents: The lipophilic cyclobutane group can facilitate blood-brain barrier penetration, while the secondary amine is a common feature in many central nervous system (CNS) drug classes.

-

Improving Metabolic Stability: Replacing metabolically labile groups (e.g., isopropyl or tert-butyl) with a cyclobutylmethyl moiety can block sites of oxidative metabolism by Cytochrome P450 enzymes, thereby improving a compound's pharmacokinetic profile. This strategy was successfully employed in the development of the IDH1 inhibitor ivosidenib.[1]

-

Fragment-Based Drug Discovery (FBDD): As a small, sp³-rich molecule, it is an excellent fragment for screening against protein targets. Hits can be elaborated by functionalizing the secondary amine.

-

Bioisosteric Replacement: The cyclobutylmethyl group can serve as a bioisostere for other functionalities, such as phenyl rings or larger alkyl groups, to fine-tune potency, selectivity, and physical properties.[4]

Caption: Strategic roles in medicinal chemistry.

Experimental Protocols

The following protocols are illustrative and represent standard laboratory procedures for the synthesis and characterization of this compound.

Proposed Synthesis via Reductive Amination

Objective: To synthesize (cyclobutylmethyl)methylamine hydrochloride from cyclobutanecarboxaldehyde.

Materials:

-

Cyclobutanecarboxaldehyde

-

Methylamine (2.0 M solution in THF)

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM), anhydrous

-

Acetic acid, glacial

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hydrochloric acid (2.0 M solution in diethyl ether)

-

Diethyl ether

Procedure:

-

To a solution of cyclobutanecarboxaldehyde (1.0 eq) in anhydrous DCM, add methylamine solution (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting aldehyde.

-

Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free base, (cyclobutylmethyl)methylamine.

-

Dissolve the crude free base in a minimal amount of diethyl ether.

-

Slowly add HCl in diethyl ether (1.1 eq) with stirring. A white precipitate should form immediately.

-

Stir the resulting slurry for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the filter cake with cold diethyl ether and dry under high vacuum to afford the final product, (cyclobutylmethyl)methylamine hydrochloride.

Quality Control and Characterization

Self-Validating System: The identity and purity of the synthesized compound must be rigorously confirmed using a panel of orthogonal analytical techniques.

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure, proton and carbon environments, and connectivity. Expected ¹H NMR signals would include a multiplet for the cyclobutane ring protons, a doublet for the methylene bridge protons, and a singlet for the N-methyl group.

-

Mass Spectrometry (MS): To confirm the molecular weight of the parent ion (free base). Electrospray ionization (ESI) should show a prominent [M+H]⁺ peak corresponding to the free base.

-

Infrared (IR) Spectroscopy: To identify key functional groups. Expect to see characteristic N-H stretching bands for the secondary ammonium salt in the 2700-2250 cm⁻¹ region and C-H stretching bands around 2950 cm⁻¹.

-

Elemental Analysis (CHN): To confirm the elemental composition and salt stoichiometry. The experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should be within ±0.4% of the theoretical values for the C₆H₁₄ClN formula.

Safety, Handling, and Storage

No specific safety data sheet (SDS) exists for (cyclobutylmethyl)methylamine hydrochloride. The following guidance is based on data for structurally similar compounds like methylamine hydrochloride and cyclobutylmethylamine.[7][8]

| Hazard Category | Description & Precautionary Measures |

| Acute Toxicity | Harmful if swallowed. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[7] |

| Skin/Eye Contact | May cause skin irritation or severe eye irritation/damage. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9] |

| Inhalation | May cause respiratory tract irritation. Handle in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9] |

| Handling | Use non-sparking tools, as fine dust can form explosive mixtures with air. Avoid generating dust.[8] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is likely hygroscopic.[7] |

| Disposal | Dispose of contents/container in accordance with local, regional, and national regulations. |

Emergency First Aid:

-

If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.

-

If on Skin: Wash with plenty of soap and water. Remove contaminated clothing.[9]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

Conclusion

(Cyclobutylmethyl)methylamine hydrochloride is a valuable and versatile building block for contemporary drug discovery. Its sp³-rich cyclobutane core offers a proven strategy for enhancing the potency, selectivity, and metabolic stability of drug candidates. While detailed characterization in public literature is limited, its synthesis is straightforward via established chemical methodologies like reductive amination. By providing a unique combination of a rigid carbocyclic scaffold and a functionalizable secondary amine, this compound presents a compelling tool for medicinal chemists aiming to create novel therapeutics with improved drug-like properties.

References

-

Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. Journal of the American Chemical Society, 145(50), 27767–27773. Retrieved from [Link]

-

University of Oxford. (2023). Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery. Retrieved from [Link]

-

PubChem. (n.d.). (Cyclobutylmethyl)(methyl)amine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Moody, T. S., et al. (2023). Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery. PubMed Central. Retrieved from [Link]

-

PubChem. (n.d.). 1-Cyclobutylmethanamine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

-

Greenbook.net. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Amatek Chemical. (n.d.). Product Listing. Retrieved from [Link]

-

Chemsrc. (n.d.). CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE | CAS#:848497-98-3. Retrieved from [Link]

- Google Patents. (2017). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.

-

Chemchart. (n.d.). 1-METHYL-CYCLOBUTYLAMINE (40571-47-9). Retrieved from [Link]

Sources

- 1. img01.pharmablock.com [img01.pharmablock.com]

- 2. benchchem.com [benchchem.com]

- 3. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Selective P450BM3 Hydroxylation of Cyclobutylamine and Bicyclo[1.1.1]pentylamine Derivatives: Underpinning Synthetic Chemistry for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Selective P450BM3 hydroxylation of cyclobutylamine and bicyclo[1.1.1]pentylamine derivatives: underpinning synthetic chemistry for drug discovery | Department of Chemistry [chem.ox.ac.uk]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.se [fishersci.se]

- 10. assets.greenbook.net [assets.greenbook.net]

Foreword: A Modern Approach to a Key Synthetic Building Block

An In-depth Technical Guide to the Synthesis of (cyclobutylmethyl)methylamine hydrochloride

(Cyclobutylmethyl)methylamine hydrochloride is a valuable secondary amine building block utilized by researchers in the development of more complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its structure, featuring a cyclobutyl moiety, provides a unique three-dimensional profile that is often sought in medicinal chemistry to explore structure-activity relationships (SAR).[2]

This guide moves beyond a simple recitation of steps. It is designed to provide a deep, practical understanding of a robust and scalable synthetic strategy. We will focus on the most prevalent and reliable method for this transformation: reductive amination . Our discussion will emphasize the chemical principles that dictate the choice of reagents and conditions, ensuring that the protocol is not just a recipe, but a self-validating system grounded in established chemical logic. We will dissect a modern, efficient pathway that prioritizes yield, purity, and operational safety.

Strategic Analysis: A Retrosynthetic Approach

The most direct and logical disconnection for our target molecule, (cyclobutylmethyl)methylamine hydrochloride (IUPAC Name: 1-cyclobutyl-N-methylmethanamine;hydrochloride[1][3]), points to a reductive amination pathway. This strategy involves the formation of a C-N bond between an aldehyde and a primary amine, followed by in-situ reduction.

Our retrosynthetic analysis is as follows:

Caption: Retrosynthetic analysis of (cyclobutylmethyl)methylamine hydrochloride.

This analysis identifies two primary phases for our synthesis:

-

Preparation of the Key Electrophile : The synthesis of cyclobutanecarboxaldehyde.

-

The Core C-N Bond Formation : The reductive amination of the aldehyde with methylamine, followed by conversion to the hydrochloride salt.

Phase 1: Synthesis of Cyclobutanecarboxaldehyde via Oxidation

Expert Rationale: Cyclobutanecarboxaldehyde is the cornerstone electrophile for our key reaction.[4][5] While it can be procured commercially, an in-house synthesis from a more fundamental precursor like cyclobutanemethanol provides greater control over purity and supply chain. We eschew classical, hazardous chromium-based oxidants in favor of a modern, selective, and scalable protocol utilizing a TEMPO-catalyzed hypochlorite oxidation. This method is renowned for its mild conditions and high efficiency for converting primary alcohols to aldehydes with minimal over-oxidation.[6]

Caption: Oxidation of cyclobutanemethanol to cyclobutanecarboxaldehyde.

Experimental Protocol: TEMPO-Catalyzed Oxidation

This protocol is adapted from established procedures for the selective oxidation of primary alcohols.[6]

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |

| Cyclobutanemethanol | C₅H₁₀O | 86.13 | 100.0 g | 1.16 | 1.0 |

| TEMPO | C₉H₁₈NO | 156.25 | 1.8 g | 0.0115 | 0.01 |

| Potassium Bromide (KBr) | KBr | 119.00 | 1.0 g | 0.0084 | ~0.007 |

| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | 12.6 g | 0.15 | ~0.13 |

| Sodium Hypochlorite (NaOCl) | NaOCl | 74.44 | ~1.9 L (5% aq. soln.) | ~1.28 | ~1.1 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 1.0 L | - | - |

| Water | H₂O | 18.02 | As needed | - | - |

Step-by-Step Methodology:

-

Reaction Setup: To a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add cyclobutanemethanol (100.0 g, 1.16 mol) and dichloromethane (1.0 L).

-

Aqueous Phase Addition: In a separate beaker, prepare an aqueous solution of sodium bicarbonate (12.6 g in 150 mL water) and potassium bromide (1.0 g in 60 mL water). Add this aqueous solution to the reaction flask.

-

Catalyst Introduction: Cool the biphasic mixture to 0 °C using an ice-water bath. Add TEMPO (1.8 g, 0.0115 mol) to the vigorously stirring mixture.

-

Oxidant Addition: Slowly add 5% aqueous sodium hypochlorite solution (~1.9 L) via the addition funnel over approximately 1.5-2 hours. Crucially, maintain the internal reaction temperature between 0-5 °C throughout the addition. Monitor the reaction progress by TLC (thin-layer chromatography).

-

Reaction Completion & Quench: Once the starting material is consumed (typically 30-60 minutes after the addition is complete), quench the reaction by adding an aqueous solution of potassium dihydrogen phosphate (KH₂PO₄).

-

Work-up & Isolation: Allow the mixture to warm to room temperature. Separate the organic layer. Extract the aqueous layer twice with 150 mL portions of DCM. Combine all organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

-

Purification: The crude cyclobutanecarboxaldehyde can be purified by distillation to yield a colorless liquid.[6]

Phase 2: Core Synthesis via One-Pot Reductive Amination

Expert Rationale: This step is the heart of the synthesis. The reaction of cyclobutanecarboxaldehyde with methylamine forms an intermediate imine (or more accurately, an iminium ion under slightly acidic conditions), which is immediately reduced to the target secondary amine.[7]

Our choice of reducing agent, Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) , is deliberate and critical for success. Unlike stronger hydrides (e.g., LiAlH₄), STAB is a mild and selective reagent.[8] Its steric bulk and attenuated reactivity allow it to preferentially reduce the protonated iminium ion intermediate much faster than the starting aldehyde. This selectivity prevents the formation of the primary alcohol byproduct (cyclobutanol) and allows the entire reaction to be performed efficiently in a single pot.[9] The reaction is often catalyzed by a small amount of acetic acid to facilitate the dehydration of the hemiaminal intermediate to the reactive iminium species.[10]

Caption: Key mechanistic steps in the reductive amination process.

Experimental Protocol: Reductive Amination

Materials & Reagents Data

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mol) | Equivalents |

| Cyclobutanecarboxaldehyde | C₅H₈O | 84.12 | 70.0 g | 0.832 | 1.0 |

| Methylamine hydrochloride | CH₃NH₂·HCl | 67.52 | 61.8 g | 0.915 | 1.1 |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 92.6 g (128 mL) | 0.915 | 1.1 |

| Sodium Triacetoxyborohydride (STAB) | NaBH(OAc)₃ | 211.94 | 211.5 g | 0.998 | 1.2 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 700 mL | - | - |

| Acetic Acid (optional catalyst) | CH₃COOH | 60.05 | ~1 mL | - | cat. |

Step-by-Step Methodology:

-

Reaction Setup: In a 2-liter flask under an inert atmosphere (e.g., nitrogen), suspend methylamine hydrochloride (61.8 g, 0.915 mol) in dichloromethane (700 mL).

-

Amine Liberation: Add triethylamine (128 mL, 0.915 mol) to the suspension to liberate the free methylamine base. Stir for 15 minutes.

-

Aldehyde Addition: Add cyclobutanecarboxaldehyde (70.0 g, 0.832 mol) to the mixture. If desired, add a catalytic amount of glacial acetic acid (~1 mL). Stir at room temperature for 1 hour to facilitate iminium ion formation.

-

Reduction: Cool the mixture to 0 °C. Add sodium triacetoxyborohydride (211.5 g, 0.998 mol) portion-wise over 30-45 minutes, ensuring the temperature does not exceed 10 °C.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

-

Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases. Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

-

Isolation of Free Base: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-(cyclobutylmethyl)methylamine free base.

Phase 3: Hydrochloride Salt Formation & Purification

Expert Rationale: The free amine product is often an oil, which can be difficult to handle and purify. Conversion to a hydrochloride salt provides a stable, crystalline solid that is easily purified by recrystallization.[1] This process involves a simple acid-base reaction.

Experimental Protocol: Salt Formation

-

Dissolution: Dissolve the crude N-(cyclobutylmethyl)methylamine free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate (e.g., 500 mL).

-

Acidification: While stirring, slowly add a solution of 2M HCl in diethyl ether until the solution becomes acidic (test with pH paper). A white precipitate of the hydrochloride salt will form immediately.

-

Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold diethyl ether to remove any non-polar impurities.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/diethyl ether or isopropanol/hexane. Dry the final product under vacuum to yield pure (cyclobutylmethyl)methylamine hydrochloride as a white crystalline solid.

Mandatory Safety & Handling Protocols

Scientific Integrity & Trustworthiness: A protocol is only as good as its safety considerations. Adherence to strict safety measures is non-negotiable.

-

Sodium Triacetoxyborohydride (STAB):

-

Hazard: Water-reactive. Contact with moisture releases flammable hydrogen gas.[8] Causes serious eye damage and skin/respiratory irritation.[8][11]

-

Handling: Must be handled in a certified chemical fume hood.[8] Wear a flame-retardant lab coat, chemical-resistant nitrile gloves, and chemical safety goggles with a face shield.[8][11] Use in a water-free area and handle under an inert atmosphere where possible.[11][12]

-

Storage: Store in a tightly sealed container in a cool, dry place away from sources of ignition and moisture.[12][13]

-

-

Cyclobutanecarboxaldehyde:

-

Methylamine & Triethylamine:

-

Hazard: Volatile, flammable, and corrosive with strong odors.

-

Handling: All manipulations should be performed in a fume hood.

-

-

Hydrochloric Acid:

-

Hazard: Highly corrosive.

-

Handling: Use appropriate acid-resistant gloves and eye protection.

-

References

- Essential Safety and Logistics for Handling Sodium Triacetoxyborohydride - Benchchem.

- (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9 - Benchchem.

- Material Safety Data Sheet - Sodium triacetoxyborohydride - Cole-Parmer.

- Cyclobutanecarbaldehyde: Properties, Synthesis, and Applic

- SAFETY D

- (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem.

- Cyclobutanecarboxaldehyde 2987-17-9 wiki - Guidechem.

- Sodium triacetoxyborohydride - AK Scientific, Inc.

- Cyclobutanecarboxaldehyde | 2987-17-9 - Benchchem.

- Cyclobutanecarboxaldehyde synthesis - ChemicalBook.

- Cyclobutylmethylamine: A Key Intermedi

- Reductive Amin

- Reductive Amin

- Synthesis of Secondary N -Methylamines via Reductive Amination of Aldehydes with N -Boc- N -Methylamine Using Me 2 SiHCl - ResearchG

- 22.

Sources

- 1. benchchem.com [benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. guidechem.com [guidechem.com]

- 6. Cyclobutanecarboxaldehyde synthesis - chemicalbook [chemicalbook.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. youtube.com [youtube.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to 1-cyclobutyl-N-methylmethanamine Hydrochloride: Structure, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-cyclobutyl-N-methylmethanamine hydrochloride is a secondary amine salt characterized by a cyclobutane ring attached to a methylaminomethyl group. As a member of the cyclobutane-containing amine class of compounds, it holds potential interest for researchers in medicinal chemistry and drug discovery. The unique conformational constraints imposed by the cyclobutane moiety can offer advantages in designing molecules with improved potency, selectivity, and metabolic stability.[1][2][3] This technical guide provides a comprehensive overview of the structure, a detailed theoretical synthesis protocol, and the expected analytical characterization of 1-cyclobutyl-N-methylmethanamine hydrochloride, serving as a foundational resource for its synthesis and evaluation in research and development settings.

Introduction: The Significance of the Cyclobutane Moiety in Medicinal Chemistry

The cyclobutane ring, once considered a synthetic curiosity, has gained significant traction in modern drug design.[1] Its inherent structural rigidity, resulting from its puckered conformation, can favorably influence the pharmacological profile of a molecule.[1][4] By replacing more flexible alkyl chains or larger cyclic systems, the cyclobutane motif can lock a molecule into a more bioactive conformation, potentially increasing its binding affinity to a biological target.[1][4] Furthermore, cyclobutane-containing compounds have demonstrated a range of biological activities, including antimicrobial, antibacterial, and antitumor effects, underscoring their potential as scaffolds for novel therapeutics.[2][3][5] This guide focuses on 1-cyclobutyl-N-methylmethanamine hydrochloride, a representative example of a simple cyclobutane-containing secondary amine, providing the fundamental chemical knowledge required for its synthesis and characterization.

Molecular Structure and Physicochemical Properties

1-cyclobutyl-N-methylmethanamine hydrochloride is the hydrochloride salt of the secondary amine N-(cyclobutylmethyl)-N-methylamine. The protonation of the nitrogen atom by hydrochloric acid results in a salt that typically exhibits increased water solubility and crystallinity compared to the free base.

Caption: 2D Structure of 1-cyclobutyl-N-methylmethanamine Hydrochloride.

Table 1: Physicochemical Properties of 1-cyclobutyl-N-methylmethanamine Hydrochloride

| Property | Value | Source |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine;hydrochloride | [6] |

| Molecular Formula | C₆H₁₄ClN | [6] |

| Molecular Weight | 135.63 g/mol | [6] |

| CAS Number | 1251925-47-9 | [6] |

| Canonical SMILES | CNCC1CCC1.Cl | [6] |

| Topological Polar Surface Area | 12 Ų | [6] |

Synthesis Protocol: Reductive Amination

The synthesis of 1-cyclobutyl-N-methylmethanamine hydrochloride can be effectively achieved through a reductive amination reaction, a cornerstone of C-N bond formation in medicinal chemistry.[7][8] This method involves the reaction of cyclobutanecarboxaldehyde with methylamine to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired secondary amine. The final step involves the formation of the hydrochloride salt.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]

- 3. Bioactive cyclobutane-containing alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. scilit.com [scilit.com]

- 6. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. gctlc.org [gctlc.org]

- 8. researchgate.net [researchgate.net]

(cyclobutylmethyl)methylamine hydrochloride molecular weight

An In-depth Technical Guide to the Molecular Weight of (Cyclobutylmethyl)methylamine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of (cyclobutylmethyl)methylamine hydrochloride, a key chemical intermediate in organic synthesis and pharmaceutical development. The primary focus is the precise determination and verification of its molecular weight. This document begins by establishing the compound's fundamental physicochemical properties, including its IUPAC name, molecular formula, and theoretically calculated molecular weight of 135.63 g/mol .[1][2] It then delves into the principal analytical methodologies employed for the experimental confirmation of this value. Key techniques discussed include High-Resolution Mass Spectrometry (HRMS) for direct mass determination and potentiometric titration for equivalent weight analysis and purity assessment. A detailed, step-by-step protocol for the titrimetric analysis of an amine hydrochloride is provided to serve as a practical reference. The guide synthesizes theoretical principles with practical applications, underscoring the critical importance of accurate molecular weight determination for ensuring stoichiometric accuracy in synthesis, assessing sample purity, and meeting regulatory standards in drug development.

Core Physicochemical Properties and Chemical Identity

(Cyclobutylmethyl)methylamine hydrochloride is a secondary amine salt. Its structure consists of a cyclobutane ring linked via a methylene bridge to a methyl-substituted amino group, which is protonated and paired with a chloride counter-ion.[1] This seemingly simple molecule serves as a valuable building block in the synthesis of more complex chemical entities, particularly within the pharmaceutical industry.[1][3] Accurate knowledge of its fundamental properties is the cornerstone of its effective use in any research or manufacturing setting.

The definitive identification of this compound is crucial to distinguish it from structural isomers, such as N-methylcyclobutanamine hydrochloride, which possesses a different molecular formula (C₅H₁₂ClN) and molecular weight (121.61 g/mol ).[4][5] The key physicochemical properties of the title compound are summarized in the table below.

| Property | Value | Source |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine;hydrochloride | [1][2] |

| CAS Number | 1251925-47-9 | [1][2] |

| Molecular Formula | C₆H₁₄ClN | [1][2] |

| Average Molecular Weight | 135.63 g/mol | [1][2] |

| Monoisotopic Mass | 135.0814771 Da | [2] |

| Canonical SMILES | CNC(C1CCC1).Cl | [4] |

| InChI Key | ZMZJOIIGRUXAEM-UHFFFAOYSA-N | [1][2] |

Theoretical Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. For (cyclobutylmethyl)methylamine hydrochloride, with the molecular formula C₆H₁₄ClN, the calculation is as follows, using the standard atomic weights of the elements:

-

Carbon (C): 6 atoms × 12.011 u = 72.066 u

-

Hydrogen (H): 14 atoms × 1.008 u = 14.112 u

-

Chlorine (Cl): 1 atom × 35.453 u = 35.453 u

-

Nitrogen (N): 1 atom × 14.007 u = 14.007 u

Total Molecular Weight = 72.066 + 14.112 + 35.453 + 14.007 = 135.638 u

This theoretical value, commonly rounded to 135.63 g/mol , serves as the benchmark against which all experimental determinations are compared.

Experimental Verification of Molecular Weight and Structure

While the theoretical molecular weight is a calculated constant, its experimental verification is essential to confirm the identity, purity, and integrity of a chemical sample. A multi-technique approach is recommended, combining direct mass measurement with methods that assess purity and confirm the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is the most direct and precise method for determining the molecular mass of a compound.[6] For a pre-ionized, salt-based compound like an amine hydrochloride, Electrospray Ionization (ESI) is an ideal technique.[7]

-

Principle of Operation: In positive-ion ESI-MS, the sample is dissolved and introduced into the mass spectrometer, where it is aerosolized and desolvated to produce gas-phase ions. The instrument then separates these ions based on their mass-to-charge ratio (m/z). For (cyclobutylmethyl)methylamine hydrochloride, the analysis will focus on the cationic component, (cyclobutylmethyl)methylamine. The free base has a molecular formula of C₆H₁₃N. In the ESI source, it will be detected as the protonated molecule, [C₆H₁₃N + H]⁺.

-

Expected Outcome: High-Resolution Mass Spectrometry (HRMS) will provide an exact mass measurement of the protonated cation. The theoretical exact mass of [C₆H₁₅N]⁺ is 100.1226 Da. An experimental result within a few parts-per-million (ppm) of this value provides unambiguous confirmation of the elemental composition. Furthermore, according to the Nitrogen Rule , a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight, which is consistent with the free base (99 Da).[8][9]

Titrimetric Analysis

Titration is a quantitative chemical analysis method that, while not measuring mass directly, determines the equivalent weight of a substance. For a pure, monofunctional amine hydrochloride, the equivalent weight is equal to the molecular weight.[10] This method is exceptionally valuable for assessing the purity of the sample.

-

Principle of Operation: The method involves the neutralization of the acidic amine hydrochloride with a standardized strong base, such as sodium hydroxide (NaOH). The reaction is a simple acid-base neutralization: [R₂NH₂]⁺Cl⁻ + NaOH → R₂NH + H₂O + NaCl

-

Methodology: A precisely weighed sample of the amine hydrochloride is dissolved in a suitable solvent (typically water or an alcohol-water mixture) and titrated with a standardized NaOH solution. The progress of the titration is monitored using a pH meter (potentiometric titration) to accurately determine the equivalence point, which is the point at which all the amine hydrochloride has been neutralized.[11]

-

Significance: By knowing the mass of the sample and the moles of NaOH required to reach the equivalence point, the molecular weight can be calculated. A result that matches the theoretical value of 135.63 g/mol is strong evidence of high purity.

Spectroscopic Confirmation

Spectroscopic techniques like Nuclear Magnetic Resonance (¹H NMR) and Infrared (IR) spectroscopy are used to elucidate the molecular structure, thereby providing indirect but essential validation of the molecular formula and, by extension, the molecular weight.

-

¹H NMR Spectroscopy: This technique provides detailed information about the hydrogen atoms in the molecule. The spectrum for (cyclobutylmethyl)methylamine hydrochloride would be expected to show distinct signals corresponding to the N-H protons, the N-methyl group, the methylene bridge protons, and the protons of the cyclobutyl ring, with integrations matching the number of protons in each environment.[6][9]

-

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present. The spectrum would show characteristic N-H stretching absorptions for the secondary ammonium salt (typically broad bands in the 2400-3200 cm⁻¹ region) and C-H stretching and bending vibrations, confirming the presence of the key structural components.[6][9]

Visualization of Analytical Workflow

The following diagram illustrates a comprehensive workflow for the characterization of a (cyclobutylmethyl)methylamine hydrochloride sample, integrating both primary molecular weight determination and confirmatory analyses.

Caption: Analytical workflow for MW verification.

Detailed Experimental Protocol: Potentiometric Titration for Molecular Weight Determination

This protocol provides a self-validating system for determining the molecular weight of (cyclobutylmethyl)methylamine hydrochloride. The inclusion of a titrant standardization step ensures the accuracy and trustworthiness of the results.

Objective: To determine the molecular weight of a (cyclobutylmethyl)methylamine hydrochloride sample via potentiometric titration with standardized sodium hydroxide.

Materials & Equipment:

-

(Cyclobutylmethyl)methylamine hydrochloride sample

-

Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C

-

Sodium hydroxide (NaOH), reagent grade

-

Deionized water, CO₂-free

-

Analytical balance (± 0.0001 g)

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Class A 50 mL burette

-

Volumetric flasks and pipettes

Part A: Standardization of 0.1 M NaOH Titrant

-

Preparation: Accurately weigh approximately 0.4 g of dried KHP into a 250 mL beaker. Record the mass precisely.

-

Dissolution: Add ~50 mL of deionized water and stir until the KHP is fully dissolved.

-

Titration: Fill the burette with the prepared ~0.1 M NaOH solution. Titrate the KHP solution with the NaOH, recording the pH and volume added. Continue adding titrant well past the equivalence point (~pH 8.5).

-

Analysis: Determine the exact equivalence volume (V_eq) from the titration curve (e.g., using the first derivative method).

-

Calculation: Calculate the precise molarity of the NaOH solution: Molarity (NaOH) = (Mass of KHP) / (Molecular Weight of KHP × V_eq) (MW of KHP = 204.22 g/mol )

-

Replication: Repeat the standardization at least twice more. The molarities should agree within 0.5%. Use the average molarity for sample analysis.

Part B: Titration of (Cyclobutylmethyl)methylamine Hydrochloride

-

Sample Preparation: Accurately weigh approximately 0.2 g of the amine hydrochloride sample into a 250 mL beaker. Record the mass precisely.

-

Dissolution: Add ~50 mL of deionized water and stir to dissolve.

-

Titration: Titrate the sample solution with the standardized NaOH from Part A, recording pH and volume data. The equivalence point for this secondary amine salt will be in the weakly acidic to neutral range.

-

Analysis: Determine the equivalence volume (V_eq_sample) from the titration curve.

-

Calculation: Calculate the experimental molecular weight: Molecular Weight = (Mass of Sample) / (Molarity of NaOH × V_eq_sample)

-

Validation: Repeat the analysis on two additional samples. The calculated molecular weight should be consistent and close to the theoretical value of 135.63 g/mol .

Significance in Research & Development

An accurately determined molecular weight is not merely an academic exercise; it is a critical parameter with direct implications for scientific and commercial success.

-

Stoichiometric Precision: In organic synthesis, all reaction calculations rely on the molar quantities of reactants. Using an incorrect molecular weight leads to improper stoichiometry, resulting in lower yields, incomplete reactions, and increased impurities.[1]

-

Purity Assessment: As demonstrated by the titration protocol, a significant deviation between the experimentally determined equivalent weight and the theoretical molecular weight is a clear indicator of impurities (e.g., water, residual solvents, or other salts).

-

Regulatory Compliance: For compounds used in pharmaceutical manufacturing, regulatory bodies like the FDA require comprehensive characterization data. An accurately verified molecular weight is a non-negotiable component of any drug master file (DMF) or new drug application (NDA).

-

Concentration Accuracy: The preparation of solutions for biological assays, formulation studies, and analytical standards requires precise knowledge of the molecular weight to achieve the target concentration.

Conclusion

The molecular weight of (cyclobutylmethyl)methylamine hydrochloride is theoretically established as 135.63 g/mol based on its molecular formula, C₆H₁₄ClN. This value, however, demands rigorous experimental verification in any laboratory or industrial setting. A combination of High-Resolution Mass Spectrometry for direct and unambiguous mass confirmation, alongside classic titrimetric analysis for purity-dependent equivalent weight determination, provides a robust and reliable characterization framework. Supported by spectroscopic data (NMR and IR) to confirm the underlying molecular structure, these analytical practices ensure the quality, integrity, and proper application of this important chemical intermediate in research and development.

References

- (cyclobutylMethyl)MethylaMine hydrochloride | 1251925-47-9. Benchchem.

- (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531. PubChem.

- CYCLOBUTYL-METHYL-AMINE HYDROCHLORIDE 848497-98-3 wiki. Guidechem.

- 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944. PubChem.

- Amine Titr

- Is it possible to titrate a mixture of piperazine and amine with HCL to know the total amount of amine in the solution?.

- Identifying Amines: Principles and Practical Methods.

- Titration curves of excess secondary amine with a 1 M HCl solution in...

- Chapter 11 - Amines. Future4200.

- Determination method for molecular weight of polyether amine.

- Application Notes and Protocols: (Cyclobutylmethyl)(methyl)

- Can ammonium chlorhydrates can be analyzed on mass spectrometry ?. r/chemistry on Reddit.

- 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

Sources

- 1. benchchem.com [benchchem.com]

- 2. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. guidechem.com [guidechem.com]

- 5. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. iransilicate.com [iransilicate.com]

- 7. reddit.com [reddit.com]

- 8. future4200.com [future4200.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. scribd.com [scribd.com]

- 11. researchgate.net [researchgate.net]

(Cyclobutylmethyl)methylamine Hydrochloride: A Framework for Mechanistic Investigation in Drug Discovery

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(Cyclobutylmethyl)methylamine hydrochloride is a secondary amine whose specific mechanism of action is not extensively documented in publicly available scientific literature. This guide serves not as a summary of established knowledge, but as a framework for the systematic investigation of this and similar novel chemical entities within a drug discovery context. We will explore the molecule's structural attributes, propose potential therapeutic applications based on the broader class of cyclobutane-containing compounds, and provide a comprehensive, field-proven workflow for elucidating its mechanism of action. This document is intended to empower researchers to approach novel compounds with a robust and scientifically rigorous methodology.

Introduction: The Enigma of a Building Block

(Cyclobutylmethyl)methylamine hydrochloride (CAS No: 1251925-47-9) is recognized primarily as a synthetic building block in organic chemistry.[1] Its molecular structure, featuring a cyclobutane ring appended to a methylamine group, presents intriguing possibilities for medicinal chemists. The cyclobutane moiety, a four-membered carbocycle, offers a unique three-dimensional geometry that can be exploited to probe the binding pockets of biological targets. This structural feature can also serve as a bioisosteric replacement for other, more metabolically labile groups, potentially enhancing the pharmacokinetic profile of a drug candidate.

While the direct biological activity of (cyclobutylmethyl)methylamine hydrochloride is not yet characterized, its potential as a scaffold for novel therapeutics warrants a thorough and systematic investigation of its mechanism of action. This guide will provide the conceptual and practical tools for such an undertaking.

Physicochemical Properties and Synthesis

A foundational understanding of a compound's physical and chemical properties is paramount before embarking on biological studies.

| Property | Value | Source |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine;hydrochloride | [2] |

| CAS Number | 1251925-47-9 | [2] |

| Molecular Formula | C₆H₁₄ClN | [2] |

| Molecular Weight | 135.63 g/mol | [2] |

| Canonical SMILES | CNC1CCC1.Cl | [3] |

| InChI | InChI=1S/C6H13N.ClH/c1-7-5-6-3-2-4-6;/h6-7H,2-5H2,1H3;1H | [2] |

The synthesis of (cyclobutylmethyl)methylamine hydrochloride can be achieved through a multi-step process, a general outline of which is presented below.[1]

A generalized synthetic route for (cyclobutylmethyl)methylamine hydrochloride.

A Strategic Approach to Unraveling the Mechanism of Action

Given the absence of established data, a logical, multi-pronged approach is required to determine the mechanism of action of (cyclobutylmethyl)methylamine hydrochloride. The following workflow represents a standard, yet adaptable, strategy in preclinical drug discovery.

A workflow for determining the mechanism of action of a novel compound.

Step 1: Broad Phenotypic Screening

The initial step involves screening the compound across a diverse range of cell lines and functional assays to identify any observable biological effects.

Experimental Protocol: Cell Viability Assay (MTT Assay)

-

Cell Seeding: Plate various human cancer and non-cancer cell lines in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of (cyclobutylmethyl)methylamine hydrochloride (e.g., from 0.01 µM to 100 µM) in culture medium. Add the diluted compound to the cells and incubate for 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the IC50 value, the concentration at which 50% of cell growth is inhibited.

Step 2: Target Identification and Validation

A significant biological effect in phenotypic screens necessitates the identification of the molecular target(s).

Hypothetical Scenario: If (cyclobutylmethyl)methylamine hydrochloride shows potent anti-proliferative effects in a specific cancer cell line, a potential hypothesis could be the inhibition of a key kinase involved in cell cycle progression.

Experimental Protocol: Kinase Inhibition Assay

-

Assay Setup: Use a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay) for a panel of relevant kinases (e.g., CDKs, EGFR, etc.).

-

Reaction: In a 384-well plate, combine the kinase, its specific substrate, ATP, and varying concentrations of (cyclobutylmethyl)methylamine hydrochloride.

-

Incubation: Incubate the reaction at 30°C for 1 hour.

-

ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Signal Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Determine the IC50 value for each kinase to identify potential targets.

Step 3: Characterizing the Molecular Interaction

Once a putative target is validated, the next step is to characterize the binding kinetics and thermodynamics of the interaction.

Experimental Protocol: Surface Plasmon Resonance (SPR)

-

Chip Preparation: Immobilize the purified target protein onto a sensor chip.

-

Analyte Injection: Flow different concentrations of (cyclobutylmethyl)methylamine hydrochloride over the chip surface.

-

Signal Detection: Monitor the change in the refractive index at the chip surface, which is proportional to the binding of the compound.

-

Data Analysis: Fit the sensorgram data to a binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

| Parameter | Illustrative Value | Implication |

| ka (M⁻¹s⁻¹) | 1 x 10⁵ | Rate of binding |

| kd (s⁻¹) | 1 x 10⁻³ | Stability of the complex |

| KD (nM) | 10 | Binding affinity |

Step 4: Elucidating Downstream Signaling Pathways

Understanding how the interaction with the target translates into a cellular response is crucial.

Hypothetical Signaling Pathway: If (cyclobutylmethyl)methylamine hydrochloride is found to inhibit a receptor tyrosine kinase (RTK), the downstream signaling cascade would be investigated.

A hypothetical signaling pathway inhibited by the topic compound.

Experimental Protocol: Western Blot Analysis

-

Cell Treatment: Treat cells with (cyclobutylmethyl)methylamine hydrochloride at various concentrations and time points.

-

Protein Extraction: Lyse the cells and quantify the total protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

-

Antibody Incubation: Probe the membrane with primary antibodies against phosphorylated and total forms of downstream signaling proteins (e.g., p-ERK, total ERK).

-

Detection: Use a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.

Concluding Remarks and Future Directions

(Cyclobutylmethyl)methylamine hydrochloride represents a molecule of untapped potential. While its direct mechanism of action remains to be elucidated, its structural characteristics make it an attractive starting point for medicinal chemistry campaigns. The systematic approach outlined in this guide provides a robust framework for its investigation. Future research should focus on executing these, or similar, experimental workflows to uncover its biological targets and downstream effects. Such studies will be instrumental in determining whether this chemical building block can be transformed into a valuable therapeutic agent.

References

-

PubChem. (Cyclobutylmethyl)(methyl)amine hydrochloride | C6H14ClN | CID 50988531. [Link]

-

PubChem. 1-Cyclobutylmethanamine hydrochloride | C5H12ClN | CID 21707944. [Link]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Characterization of (Cyclobutylmethyl)methylamine Hydrochloride

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the unequivocal structural confirmation and purity assessment of active pharmaceutical ingredients (APIs) and their intermediates are paramount. This guide provides an in-depth, predictive, and methodological framework for the comprehensive spectroscopic characterization of (cyclobutylmethyl)methylamine hydrochloride. As this specific salt may not have a readily available public repository of spectral data, this document serves as a standard operating procedure, blending foundational principles with field-proven insights to empower researchers to acquire and interpret high-quality, self-validating data.

The subject molecule, (cyclobutylmethyl)methylamine, is a secondary amine with the molecular formula C₆H₁₃N and a molecular weight of 99.17 g/mol .[1] Its hydrochloride salt is formed by the protonation of the amine nitrogen, creating a secondary ammonium chloride salt. This guide will detail the predicted spectral characteristics and the rigorous experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing precise information about the chemical environment, connectivity, and spatial arrangement of atoms. For (cyclobutylmethyl)methylamine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR are essential.

Predicted ¹H and ¹³C NMR Spectra

The protonation of the amine nitrogen to form the hydrochloride salt significantly influences the electronic environment of nearby protons and carbons, leading to a downfield shift in their respective signals compared to the free base. The choice of deuterated solvent is critical; Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆) are suitable for dissolving the polar salt. In D₂O, the acidic N-H protons will exchange with deuterium and become invisible in the ¹H NMR spectrum. In DMSO-d₆, these protons are typically observable as a broad signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (Cyclobutylmethyl)methylamine Hydrochloride

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Predicted ¹³C Chemical Shift (δ, ppm) |

| N-H ₂⁺ | ~8.0 - 9.5 (in DMSO-d₆) | Broad Singlet | 2H | - |

| N-CH ₂- | ~2.9 - 3.2 | Doublet | 2H | ~58 - 63 |

| N-CH ₃ | ~2.5 - 2.8 | Singlet (or Triplet if coupled to N-H) | 3H | ~33 - 38 |

| Cyclobutyl CH | ~2.4 - 2.7 | Multiplet | 1H | ~33 - 38 |

| Cyclobutyl CH ₂ (adjacent to CH) | ~1.8 - 2.1 | Multiplet | 4H | ~28 - 32 |

| Cyclobutyl CH ₂ (beta to CH) | ~1.7 - 2.0 | Multiplet | 2H | ~18 - 22 |

Causality of Predictions:

-

¹H NMR: The protons on carbons alpha to the newly formed ammonium center (N-CH₂- and N-CH₃) are deshielded and shifted downfield due to the electron-withdrawing inductive effect of the positive charge. The protons of the cyclobutane ring are expected to appear around 1.7-2.7 ppm.[2][3] The methine proton (CH) will be the most downfield of the cyclobutyl protons. The complex splitting patterns (multiplets) for the cyclobutyl protons arise from complex spin-spin coupling with each other.

-

¹³C NMR: Similar to the proton spectrum, the carbons directly attached to the nitrogen (N-CH₂ and N-CH₃) will be the most downfield signals. The carbons of the cyclobutane ring will appear further upfield, with the unsubstituted CH₂ carbon being the most shielded.[4] The chemical shift for an unsubstituted cyclobutane is approximately 22.4 ppm.[4]

Experimental Protocol: NMR Spectroscopy

A self-validating protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (cyclobutylmethyl)methylamine hydrochloride into a clean, dry vial.[5]

-

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Ensure complete dissolution, using gentle vortexing if necessary. The use of a vial for initial dissolution is recommended to handle samples that are not easily solubilized.[6]

-

Using a Pasteur pipette with a cotton or glass wool filter plug, transfer the solution to a clean, dry 5 mm NMR tube. This filtration step is crucial to remove any particulate matter that can degrade spectral quality.[5]

-

-

Instrument Setup & Data Acquisition (Typical 400 MHz Spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum with a 90° pulse, an acquisition time of ~4 seconds, and a relaxation delay of 1-2 seconds.

-

Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the low natural abundance of ¹³C.

-

(Optional but Recommended): Acquire a 2D correlation spectrum, such as a ¹H-¹³C HSQC, to definitively link each proton signal to its directly attached carbon, thus validating the assignments made in Table 1.

-

Visualization of the NMR Data Interpretation Workflow

The following diagram illustrates the logical process for assigning the structure from the acquired NMR data.

Caption: Workflow for NMR-based structure elucidation.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The key feature for (cyclobutylmethyl)methylamine hydrochloride is the secondary ammonium group (R₂NH₂⁺).

Predicted IR Absorption Bands

The conversion of the secondary amine to its hydrochloride salt results in the appearance of characteristic absorptions for the ammonium ion.

Table 2: Predicted IR Absorption Bands for (Cyclobutylmethyl)methylamine Hydrochloride

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3000 - 2700 | Strong, Broad | N-H Stretch (Ammonium) | The N-H stretching envelope for secondary amine salts is characteristically broad and strong.[7] |

| 2980 - 2850 | Medium-Strong | C-H Stretch (Aliphatic) | These peaks arise from the CH, CH₂, and CH₃ groups and often overlap with the broad N-H stretch.[7] |

| 1620 - 1560 | Medium | N-H Bend (Ammonium) | This bending vibration is a key diagnostic feature for secondary amine salts.[8] |

Causality of Predictions: The most diagnostic feature is the broad N-H stretching band from 3000-2700 cm⁻¹.[7] This is distinct from the sharper, weaker N-H stretch of a free secondary amine which appears around 3320-3280 cm⁻¹.[9] Additionally, the presence of an N-H bending vibration between 1620-1560 cm⁻¹ is characteristic of secondary amine salts and helps to confirm the structure.[8]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a modern, reliable method requiring minimal sample preparation.[10]

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Record a background spectrum of the empty, clean crystal. This is crucial as it will be subtracted from the sample spectrum.

-

-

Sample Analysis:

-

Place a small amount of the solid (cyclobutylmethyl)methylamine hydrochloride powder directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

-

Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe.

-

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and valuable structural information through fragmentation analysis. For a pre-charged salt like (cyclobutylmethyl)methylamine hydrochloride, Electrospray Ionization (ESI) is the ideal "soft" ionization technique.[11]

Predicted Mass Spectrum (Positive Ion ESI-MS)

In ESI-MS, the analyte is detected as its corresponding cation. The hydrochloride salt will dissociate in solution, and the protonated amine (the cation) will be detected.

-

Molecular Ion: The free base, (cyclobutylmethyl)methylamine (C₆H₁₃N), has a monoisotopic mass of 99.1048 u. In positive mode ESI-MS, the instrument will detect the protonated molecule, [M+H]⁺. Therefore, the primary ion observed will be at a mass-to-charge ratio (m/z) of approximately 100.1126 .

-

Fragmentation: While ESI is a soft ionization method, some in-source fragmentation can be induced. The most likely fragmentation pathway for amines is α-cleavage, which is the cleavage of a bond adjacent to the nitrogen atom.[12]

-

α-Cleavage (loss of cyclobutyl radical): Cleavage of the bond between the methylene linker and the cyclobutyl ring would result in a fragment at m/z 44.0500 ([C₂H₆N]⁺). This is often a very stable and prominent fragment for N-methyl alkylamines.

-

Ring Opening/Cleavage: Fragmentation of the cyclobutane ring itself can also occur, leading to a series of smaller fragments.[13]

-

Table 3: Predicted Key Ions in the ESI-Mass Spectrum

| Predicted m/z | Assignment |

| 100.1126 | [M+H]⁺ (Protonated free base) |

| 44.0500 | [M+H - C₄H₇]⁺ (Result of α-cleavage) |

Experimental Protocol: ESI-MS

-

Sample Preparation:

-

Prepare a dilute solution of the sample (~10-100 µM) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The acid ensures the amine remains protonated.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the spectrum in positive ion mode over a relevant mass range (e.g., m/z 30-200).

-

Optimize source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the [M+H]⁺ ion while controlling the degree of fragmentation.

-

Visualization of the Integrated Spectroscopic Analysis

This diagram shows how the different spectroscopic techniques provide complementary data to build a complete and validated picture of the molecular structure.

Caption: Integrated workflow for structural confirmation.

Conclusion

The rigorous characterization of (cyclobutylmethyl)methylamine hydrochloride requires a multi-technique spectroscopic approach. By systematically applying NMR, IR, and MS, researchers can build an unassailable body of evidence to confirm the molecule's identity, structure, and key functional features. The predictive models and detailed protocols outlined in this guide provide a robust framework for obtaining high-quality, reliable, and self-validating data, adhering to the highest standards of scientific integrity required in modern drug development.

References

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link][7]

-

Baranac-Stojanović, M., & Stojanović, M. (2013). ¹H NMR Chemical Shifts of Cyclopropane and Cyclobutane: A Theoretical Study. The Journal of Organic Chemistry, 78(4), 1504–1507. Available at: [Link][2][3][14]

-

Doc Brown's Chemistry. ¹³C NMR spectrum of cyclobutane. Available at: [Link][4]

-

ResearchGate. (n.d.). The infrared spectra of secondary amines and their salts. Available at: [Link][8]

-

Whitman College. (n.d.). GCMS Section 6.15: Fragmentation of Amines. Available at: [Link][13]

-

Physics LibreTexts. (2022). Electrospray Ionization (ESI) Mass Spectrometry. Available at: [Link][11]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link][6]

-

MIT OpenCourseWare. (n.d.). FT-NMR Sample Preparation Guide. Available at: [Link][5]

-

Spectroscopy Online. (2019). Organic Nitrogen Compounds III: Secondary and Tertiary Amines. Available at: [Link][9]

-

JoVE. (2024). Video: Mass Spectrometry: Amine Fragmentation. Available at: [Link][12]

-

MDPI. (2024). Application of ATR-FTIR Spectroscopy for Analysis of Salt Stress in Brussels Sprouts. Available at: [Link][10]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. researchgate.net [researchgate.net]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. mdpi.com [mdpi.com]

- 11. phys.libretexts.org [phys.libretexts.org]

- 12. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 13. GCMS Section 6.15 [people.whitman.edu]

- 14. researchgate.net [researchgate.net]

(cyclobutylmethyl)methylamine hydrochloride solubility profile

An In-depth Technical Guide to the Solubility Profile of (Cyclobutylmethyl)methylamine Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (cyclobutylmethyl)methylamine hydrochloride (CAS No: 1251925-47-9). Designed for researchers, scientists, and professionals in drug development, this document delves into the core physicochemical properties, theoretical solubility principles, and practical experimental methodologies. By synthesizing established scientific principles with comparative analysis of structurally related molecules, this guide offers field-proven insights into predicting and manipulating the solubility of this compound, a critical parameter for its application in pharmaceutical intermediates and medicinal chemistry.

Introduction and Physicochemical Characterization

(Cyclobutylmethyl)methylamine hydrochloride is an organic compound of increasing interest within pharmaceutical research and development, primarily serving as a building block in the synthesis of more complex molecules.[1] Understanding its solubility is paramount for its effective handling, formulation, and application. The conversion of the parent amine, (cyclobutylmethyl)methylamine, into its hydrochloride salt is a common strategy employed in medicinal chemistry to enhance stability and, most critically, aqueous solubility, thereby improving its bioavailability and utility in various chemical reactions.[2][3]

The molecule's structure, featuring a polar amine hydrochloride group and a nonpolar cyclobutylmethyl moiety, creates a balance of hydrophilic and lipophilic character that dictates its behavior in different solvent systems. This guide will explore this balance in detail.

Core Physicochemical Properties

A precise understanding of a compound's fundamental properties is the foundation for all solubility studies. The key identifiers and computed properties for (cyclobutylmethyl)methylamine hydrochloride are summarized below.

| Property | Value | Source |

| IUPAC Name | 1-cyclobutyl-N-methylmethanamine;hydrochloride | [4] |

| CAS Number | 1251925-47-9 | [1][4] |

| Molecular Formula | C₆H₁₄ClN | [1][4] |

| Molecular Weight | 135.63 g/mol | [1][4] |

| Canonical SMILES | CNCC1CCC1.Cl | [4] |

| InChIKey | ZMZJOIIGRUXAEM-UHFFFAOYSA-N | [1][4] |

Chemical Structure

The chemical structure of (cyclobutylmethyl)methylamine hydrochloride is fundamental to its solubility characteristics.

Caption: Structure of (cyclobutylmethyl)methylamine hydrochloride.

Theoretical Principles of Solubility

The solubility of a substance is a result of the interplay between solute-solute, solvent-solvent, and solute-solvent interactions. For amine salts like (cyclobutylmethyl)methylamine hydrochloride, solubility is primarily governed by its ionic nature and its molecular structure.